molecular formula C9H11NOS B1336207 2-Ethoxybenzene-1-carbothioamide CAS No. 725702-35-2

2-Ethoxybenzene-1-carbothioamide

Cat. No.: B1336207
CAS No.: 725702-35-2
M. Wt: 181.26 g/mol
InChI Key: FUQRHZQJAIHJQB-UHFFFAOYSA-N
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Description

2-Ethoxybenzene-1-carbothioamide, also known as ethyl phenylcarbamothioate, is an organic compound with the chemical formula C9H11NOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used in the pharmaceutical and agricultural industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxybenzene-1-carbothioamide can be synthesized through the reaction of 2-ethoxyaniline with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through extraction and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxybenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-ethoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzene-1-carbothioamide
  • 2-Propoxybenzene-1-carbothioamide
  • 2-Butoxybenzene-1-carbothioamide

Uniqueness

2-Ethoxybenzene-1-carbothioamide is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and potential therapeutic agents.

Properties

IUPAC Name

2-ethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQRHZQJAIHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428910
Record name 2-ethoxybenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725702-35-2
Record name 2-ethoxybenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHOXYBENZENE-1-CARBOTHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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